molecular formula C7H5FN2O B11756279 6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL

6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL

Cat. No.: B11756279
M. Wt: 152.13 g/mol
InChI Key: UAJAFALZMBATQB-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL is a useful research compound. Its molecular formula is C7H5FN2O and its molecular weight is 152.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,4-dihydropyrrolo[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-3-10-5-1-2-9-6(5)7(4)11/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJAFALZMBATQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC=C(C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Keystone Role of Pyrrolo 3,2 B Pyridine Scaffolds in Modern Chemical Biology

The pyrrolo[3,2-b]pyridine core, an isomeric form of azaindole, is a privileged scaffold in medicinal chemistry and chemical biology. This fused heterocyclic system, comprising a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is a bioisostere of indole (B1671886) and purine, allowing it to interact with a wide array of biological targets.

Key attributes of the pyrrolo[3,2-b]pyridine scaffold include:

Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen) facilitates critical interactions with biological macromolecules such as proteins and nucleic acids.

Aromaticity and Rigidity: The planar and aromatic nature of the scaffold provides a rigid framework for the precise spatial orientation of substituents, which is crucial for optimizing binding affinity and selectivity for a specific biological target.

Versatile Substitution Patterns: The scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

These characteristics have led to the incorporation of the pyrrolo[3,2-b]pyridine nucleus into a multitude of biologically active molecules, including potent kinase inhibitors, antiviral agents, and central nervous system modulators. The inherent versatility of this scaffold makes it a cornerstone in the design of novel chemical probes and drug candidates.

The Strategic Advantage of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into organic molecules is a widely employed and highly effective strategy in modern drug discovery. The unique properties of the fluorine atom can profoundly and beneficially alter the profile of a bioactive compound.

Impact of Fluorine Substitution:

Property ModifiedEffect of Fluorine
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
Binding Affinity Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the acidity of nearby functional groups, enhancing hydrogen bonding capabilities.
Lipophilicity The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Conformation The small size of the fluorine atom means it can often replace hydrogen without significant steric hindrance, while its electronic effects can influence the preferred conformation of the molecule.

In the context of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol, the fluorine atom at the 6-position is anticipated to enhance its metabolic stability and modulate its electronic properties, potentially leading to improved potency and a more desirable pharmacokinetic profile.

Structural and Electronic Influence of the 7 Hydroxyl Moiety

The 7-hydroxyl group in the 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol structure plays a pivotal role in defining its chemical reactivity and potential biological interactions. This functional group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's binding orientation within a protein's active site.

The electronic interplay between the hydroxyl group, the fluorine atom, and the aromatic ring system is a key area of investigation. The electron-donating nature of the hydroxyl group and the electron-withdrawing properties of the fluorine atom can create a unique electronic environment that may be crucial for its biological activity. Furthermore, the 7-hydroxyl group provides a handle for further chemical derivatization, allowing for the exploration of structure-activity relationships.

Research Directions for 6 Fluoro 1h Pyrrolo 3,2 B Pyridin 7 Ol Derivatives

While specific research on 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol is still emerging, the research trajectories for its derivatives can be inferred from studies on analogous structures. A primary area of focus is the development of kinase inhibitors. The pyrrolopyridine scaffold is a common feature in many approved and investigational kinase inhibitors, and the strategic placement of fluorine and hydroxyl groups can enhance selectivity and potency.

For instance, various derivatives of the related pyrrolo[3,2-c]pyridine scaffold have been investigated as potent inhibitors of FMS kinase, a target implicated in cancer and inflammatory diseases. The inhibitory activities of some of these derivatives are presented in the table below.

Table 1: Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

CompoundFMS Kinase IC₅₀ (nM)
1e 60
1r 30
KIST101029 (Lead Compound) 96

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov

These findings suggest that derivatives of this compound could also exhibit potent kinase inhibitory activity. Further research is likely to focus on synthesizing a library of derivatives with modifications at the pyrrole (B145914) nitrogen and other positions to probe the structure-activity relationship and optimize for specific kinase targets.

Goals and Scope of Academic Inquiry

Retrosynthetic Disconnection Strategies for the this compound Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to more readily available starting materials. The primary strategies focus on disconnecting the pyrrole (B145914) ring from a pre-functionalized pyridine (B92270) or constructing the pyridine ring onto a pyrrole precursor.

Key Disconnection Approaches:

C-N Bond Disconnection in the Pyrrole Ring: This is a common strategy that involves breaking the N1-C7a and C3a-N4 bonds of the pyrrole ring. This leads back to a substituted 2,3-diaminopyridine (B105623) derivative. The pyrrole ring can then be formed in a forward sense through condensation with a two-carbon unit.

C-C Bond Disconnection in the Pyrrole Ring: Alternatively, disconnecting the C2-C3 bond of the pyrrole ring suggests a strategy starting from a 3-aminopyridine (B143674) with a side chain at the 2-position that can be cyclized.

Pyridine Ring Annulation: A less common but viable approach involves disconnecting the pyridine ring, which would start from a functionalized pyrrole precursor. This is often more challenging due to the stability of the pyrrole ring.

These disconnections are summarized in the following table:

Disconnection StrategyKey Bonds BrokenPrecursor Type
Pyrrole Ring Formation (C-N)N1-C7a, C3a-N42,3-Diaminopyridine
Pyrrole Ring Formation (C-C)C2-C33-Amino-2-substituted Pyridine
Pyridine Ring AnnulationC5-C6, C7-C7aFunctionalized Pyrrole

De Novo Synthesis of the Pyrrolo[3,2-b]pyridine Ring System

The de novo synthesis of the pyrrolo[3,2-b]pyridine core can be achieved through two primary routes: annulation onto a pre-existing pyridine ring or construction from a pyrrole starting material.

Building the pyrrole ring onto a suitably substituted pyridine is a widely used method for synthesizing azaindoles. researchgate.net These syntheses often start with aminopyridines or halopyridines.

A plausible route to the this compound core begins with a substituted 2-aminopyridine. For instance, a modified Madelung or Reissert-type synthesis could be employed. researchgate.net The general approach involves the cyclization of an N-acyl- or N-alkylaminopyridine derivative.

Representative Reaction Scheme (Hypothetical):

Starting with a 2,3-diamino-5-fluoropyridine, one could envision a condensation reaction with a glyoxal (B1671930) equivalent to form the pyrrole ring. The 7-hydroxy group could be introduced either before or after the cyclization, potentially masked as a methoxy (B1213986) or benzyloxy group for synthetic ease.

A well-established method for constructing the pyrrole ring fused to a pyridine is the Fischer indole (B1671886) synthesis, adapted for azaindoles. researchgate.net This would involve the reaction of a suitable pyridine-hydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

While less common for this specific isomer, it is theoretically possible to construct the pyridine ring onto a pre-formed pyrrole. This could involve a [4+2] cycloaddition reaction with a pyrrole derivative acting as the diene or a related component. However, the aromaticity and electron-rich nature of the pyrrole ring can make such reactions challenging.

A more practical approach starting from a pyrrole would involve building the pyridine ring through condensation reactions. For example, a suitably functionalized pyrrole with amino and carbonyl groups at adjacent positions could undergo condensation with a three-carbon building block to form the pyridine ring.

Introduction and Functionalization of the Fluoro Group at Position 6

The introduction of the fluorine atom at the C6 position is a critical step that can be achieved at various stages of the synthesis.

The timing of fluorination is a key strategic decision. The fluorine can be incorporated into the initial pyridine starting material or introduced later in the synthesis via electrophilic or nucleophilic fluorination methods.

Starting with a Fluorinated Precursor: The most straightforward approach is to begin the synthesis with a commercially available or readily synthesized fluorinated pyridine derivative, such as 2,3-diamino-5-fluoropyridine. This ensures the fluorine atom is correctly positioned from the outset.

Electrophilic Fluorination: If the pyrrolo[3,2-b]pyridine core is synthesized without the fluorine atom, it can be introduced later through electrophilic fluorination. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for the fluorination of electron-rich aromatic and heteroaromatic rings. mdpi.comacs.org The regioselectivity of this reaction would be crucial and would depend on the electronic properties of the substituted pyrrolopyridine ring.

Nucleophilic Aromatic Substitution (SNA_r): If a suitable leaving group (such as a chloro or nitro group) is present at the 6-position, it could be displaced by a fluoride (B91410) ion using a source like potassium fluoride or cesium fluoride. This reaction often requires harsh conditions and may not be compatible with all functional groups.

Fluorination MethodReagent ExampleStage of SynthesisConsiderations
Fluorinated Precursor5-Fluoropyridine derivativeBeginningEnsures regioselectivity
Electrophilic FluorinationSelectfluor®Late-stageRegioselectivity can be an issue
Nucleophilic SubstitutionPotassium FluorideLate-stageRequires a good leaving group

The core this compound is an aromatic, planar molecule and therefore does not have any stereocenters. Consequently, stereochemical control is not a factor in the synthesis of the core structure itself.

However, if the core were to be further functionalized to create derivatives with stereocenters, for example, by alkylation or addition reactions at the pyrrole nitrogen or other positions, then stereochemical control would become a significant consideration. In such cases, the use of chiral catalysts, auxiliaries, or starting materials would be necessary to achieve the desired stereoisomer. The principles of asymmetric synthesis would then be applied to these subsequent transformations.

Derivatization and Manipulation of the 7-Hydroxyl Functionality

The hydroxyl group at the 7-position of the this compound core is a key site for chemical modification, allowing for the introduction of diverse functionalities and modulation of the molecule's physicochemical properties.

Protection and Deprotection Strategies

To facilitate reactions at other positions of the heterocyclic scaffold without interference from the reactive 7-hydroxyl group, appropriate protection and deprotection strategies are crucial. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its subsequent removal.

Commonly employed protecting groups for hydroxyl functionalities in similar heterocyclic systems include ethers and silyl (B83357) ethers. For instance, benzyl (B1604629) ethers are robust and can be cleaved under hydrogenolysis conditions, while silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer tunable stability and are typically removed with fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF). The selection of a specific protecting group would depend on the planned synthetic route and the compatibility with other functional groups present in the molecule.

Table 1: Common Protecting Groups for Hydroxyl Functionality

Protecting GroupAbbreviationTypical Protection ReagentTypical Deprotection Conditions
BenzylBnBenzyl bromide (BnBr) with a base (e.g., NaH)H₂, Pd/C
tert-ButyldimethylsilylTBDMSTBDMS chloride with a base (e.g., imidazole)Tetrabutylammonium fluoride (TBAF)
TriisopropylsilylTIPSTIPS chloride with a base (e.g., imidazole)Tetrabutylammonium fluoride (TBAF)
MethoxymethylMOMMethoxymethyl chloride (MOMCl) with a baseAcidic hydrolysis (e.g., HCl)

Functional Group Interconversions at Position 7

The 7-hydroxyl group serves as a versatile handle for various functional group interconversions, enabling the synthesis of a wide array of derivatives.

O-Alkylation and O-Acylation: The hydroxyl group can readily undergo O-alkylation to form ethers or O-acylation to generate esters. These reactions are typically achieved by treating the deprotonated hydroxyl group (alkoxide) with an appropriate alkyl or acyl halide. These transformations are fundamental in modifying the steric and electronic properties of the molecule.

Conversion to Halides: The hydroxyl group can be converted into a leaving group, such as a halide (e.g., chloro or bromo), which is a key step for subsequent cross-coupling reactions. Reagents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) are commonly used for such transformations. This conversion activates the 7-position for the introduction of carbon or nitrogen nucleophiles.

Late-Stage Functionalization and Diversification of the this compound Scaffold

Late-stage functionalization refers to the introduction of chemical modifications at a late stage in a synthetic sequence. This approach is highly valuable for the rapid generation of a library of analogs from a common advanced intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, these reactions are typically performed after converting the hydroxyl group at position 7 to a halide or triflate, or by utilizing a halogenated precursor at other positions of the ring system.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate in the presence of a palladium catalyst and a base. It is a widely used method for forming carbon-carbon bonds and can be employed to introduce aryl, heteroaryl, or alkyl groups onto the pyrrolopyridine core.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide or triflate using a palladium catalyst and a copper co-catalyst. It is a reliable method for introducing alkynyl moieties.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with a halide or triflate, catalyzed by a palladium complex. It is a key method for introducing a variety of amino groups. The successful application of Buchwald-Hartwig amination has been reported for halo-7-azaindoles, which are structurally related to the target compound. researchgate.netnih.gov

The choice of ligands for the palladium catalyst is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Nucleophilic and Electrophilic Substitutions on the Fused Rings

The electronic nature of the this compound scaffold, influenced by the electron-withdrawing fluorine atom and the electron-donating pyrrole ring, dictates its reactivity towards nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position can potentially be displaced by strong nucleophiles, particularly if the pyridine ring is further activated by electron-withdrawing groups or N-oxidation. However, such reactions often require harsh conditions.

Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, would be expected to occur preferentially on the pyrrole moiety. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents and the reaction conditions. For instance, nitration could potentially introduce a nitro group onto the pyrrole ring.

Mechanistic Investigations of Key Synthetic Steps for this compound Formation

While specific mechanistic studies for the formation of this compound are not extensively detailed in the public domain, the synthesis of the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole) and its derivatives often involves the construction of the pyrrole ring onto a pre-existing pyridine core.

Common synthetic strategies include the Fischer indole synthesis, the Reissert indole synthesis, and various palladium-catalyzed cyclization reactions. The mechanism of these reactions generally involves the formation of a key C-N or C-C bond to close the five-membered pyrrole ring. For instance, in a palladium-catalyzed approach, the mechanism would likely involve an oxidative addition of a palladium(0) species to a halogenated pyridine precursor, followed by coordination and insertion of an alkyne or alkene, and subsequent reductive elimination to afford the fused bicyclic system. The presence of the fluorine and hydroxyl groups would undoubtedly influence the electronic properties of the starting materials and intermediates, thereby affecting the reaction rates and potentially the regioselectivity of the cyclization step. Detailed mechanistic investigations would likely employ techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate the precise reaction pathways.

Chemo- and Regioselectivity in Multi-step Synthesis of Complex this compound Analogs

The synthesis of complex analogs derived from this compound presents significant challenges in controlling chemo- and regioselectivity. The pyrrolopyridine core contains multiple reactive sites: the N1-H of the pyrrole ring, the N-atom of the pyridine ring, the C2 and C3 positions of the pyrrole ring, and the hydroxyl group at C7. The fluorine atom at C6 also influences the reactivity of the pyridine ring. Achieving selective functionalization at a desired position without affecting other reactive sites is crucial for the successful synthesis of complex derivatives.

A key strategy to navigate these selectivity challenges involves the use of protecting groups. For instance, masking the pyrrole N1-H is often a necessary first step to prevent undesired side reactions during the functionalization of other parts of the molecule. Similarly, protection of the C7-hydroxyl group may be required depending on the reaction conditions.

Another critical factor is the choice of reaction conditions, including catalysts, solvents, and temperature. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently employed to introduce substituents onto the pyridine ring. The choice of palladium catalyst and ligands can significantly influence the chemoselectivity, favoring reaction at one position over another. nih.gov In the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position was achieved on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position. nih.gov This sequential approach highlights the importance of the order of reactions in achieving the desired substitution pattern.

Furthermore, the inherent electronic properties of the this compound scaffold dictate its reactivity. The pyrrole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. Conversely, the pyridine ring is more prone to nucleophilic attack, especially when activated by the electron-withdrawing fluorine atom. These intrinsic properties can be exploited to achieve regioselective transformations.

The following table provides examples of how different reaction conditions and strategies can influence the chemo- and regioselectivity in the synthesis of complex analogs of similar azaindole cores.

Reaction TypeSubstrateReagents and ConditionsObserved SelectivityReference
Suzuki-Miyaura Coupling4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridineArylboronic acid, Pd(OAc)₂, RuPhos, tert-butanolChemoselective arylation at the C2 position over the C4 position. nih.gov
Buchwald-Hartwig Amination4-chloro-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridineSecondary amine, Pd(PPh₃)₄, Cs₂CO₃, dioxaneSelective amination at the C4 position with minimal reduction of the C2-aryl group. nih.gov
BrominationPyrrolo[1,2-a]quinoxalinesTetrabutylammonium tribromide (TBATB)Highly regioselective bromination at the C3 position or C1, C3-dibromination depending on stoichiometry. nih.gov
Oxidation3,5-dichloropyrrole-2,4-dicarboxaldehydesPotassium permanganate (B83412) (KMnO₄)Regioselective oxidation of the 2-formyl group over the 4-formyl group. researchgate.net

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A thorough and systematic search of publicly available scientific databases and chemical literature has revealed no specific experimental data for the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound.

Despite extensive queries aimed at retrieving high-resolution nuclear magnetic resonance (NMR) spectroscopy data—including Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR—as well as two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), no published spectra, chemical shifts, or coupling constants for this specific molecule could be located.

Similarly, searches for high-resolution mass spectrometry (HRMS) data, which would provide information on the exact mass, isotopic pattern, and fragmentation pathways of this compound, did not yield any relevant results.

While spectroscopic information exists for structurally related compounds, such as 6-Fluoro-1H-pyrrolo[3,2-b]pyridine and other derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, this information cannot be extrapolated to accurately describe the target compound due to the distinct electronic and structural effects of the hydroxyl group at the 7-position.

Consequently, the generation of a detailed and scientifically accurate article based on the requested outline is not possible at this time. The required experimental data for this compound does not appear to be present in the public domain.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would provide unambiguous evidence of its molecular structure and insights into its intermolecular interactions in the solid state.

A single-crystal X-ray diffraction analysis of this compound would confirm the fusion of the pyrrole and pyridine rings, forming the pyrrolo[3,2-b]pyridine core. It would also verify the specific positions of the fluorine and hydroxyl substituents at the C6 and C7 positions, respectively. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

For instance, in the related fused ring system of 7-hydroxy-6-methyl-7,6-borazarothieno[3,2-c]pyridine, X-ray analysis revealed that the fused rings are approximately planar. scispace.com A similar planarity would be expected for the pyrrolopyridine core of the title compound. The C-F bond length is anticipated to be in the typical range for aromatic fluorides, and the C-O bond of the hydroxyl group would also exhibit standard lengths. The tautomeric form, whether the hydroxyl group exists as -OH or as its keto tautomer (a pyridone), would be definitively established. In many hydroxypyridine systems, the pyridone tautomer is prevalent in the solid state. nih.govacs.org

Table 1: Predicted Crystallographic Parameters for this compound Note: This table is predictive and based on data from analogous structures.

ParameterPredicted Value/RangeBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for planar aromatic heterocycles
Space GroupP2₁/c or P-1Prevalence in similar heterocyclic structures mdpi.com
C-F Bond Length~1.35 ÅTypical for aryl fluorides
C-O Bond Length~1.36 Å (enol) / ~1.25 Å (keto)Dependent on tautomeric form nih.govacs.org
Dihedral Angle (Pyrrole-Pyridine)< 5°Expected planarity of the fused ring system scispace.com

The solid-state packing of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding: The presence of both a hydroxyl group (a strong hydrogen bond donor) and nitrogen atoms within the aromatic rings (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant force in the crystal lattice. It is highly probable that strong O-H···N or N-H···O hydrogen bonds would form, linking molecules into chains, dimers, or more complex networks. nih.govacs.orgresearchgate.net If the compound crystallizes in the pyridone tautomer form, N-H···O=C hydrogen bonds would likely form dimeric structures, a common motif in pyridones. nih.govacs.org

Halogen Bonding and Other Interactions: The fluorine atom at the C6 position introduces the possibility of various fluorine-mediated interactions. While fluorine is not a strong halogen bond donor, it can participate in C-H···F and C-F···π interactions. strath.ac.ukrsc.org The introduction of fluorine can also modulate the electronic properties of the aromatic ring, influencing π-π stacking interactions. Fluorination often alters the electrostatic potential of aromatic rings, which can lead to changes in packing motifs from traditional π-stacking to herringbone arrangements. nih.govrsc.org The interplay between the strong hydrogen bonds and these weaker fluorine-related interactions would ultimately determine the final crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. otago.ac.nznanografi.comgoogle.com The spectra provide a molecular fingerprint based on the vibrational modes of the chemical bonds.

For this compound, characteristic vibrational frequencies would be expected for the N-H, O-H, C-F, and aromatic C=C/C=N bonds.

N-H/O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of O-H or N-H stretching vibrations, characteristic of the hydroxyl and pyrrole groups. The broadness of this peak is often indicative of hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic rings.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings would appear in the 1400-1650 cm⁻¹ region. These bands are often intense in both IR and Raman spectra. aps.orgresearchgate.net

C-F Stretching: A strong absorption band in the IR spectrum, typically between 1000 and 1400 cm⁻¹, would be indicative of the C-F stretching vibration. The exact position can be influenced by the electronic environment of the aromatic ring. nih.gov

Ring Breathing Modes: The Raman spectrum would be particularly useful for observing the symmetric "breathing" modes of the aromatic rings, which often appear as sharp and intense bands at lower frequencies.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Note: This table is predictive and based on data from analogous structures.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H / N-H Stretch (H-bonded)3200 - 3500Strong, BroadMedium
Aromatic C-H Stretch3050 - 3150MediumStrong
C=C / C=N Ring Stretch1400 - 1650StrongStrong
C-F Stretch1200 - 1350StrongWeak
Aromatic Ring Breathing950 - 1050WeakStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and electronic structure. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals.

The 1H-pyrrolo[3,2-b]pyridine scaffold is a conjugated aromatic system, and as such, it is expected to exhibit strong UV absorption. The primary electronic transitions would be π → π* transitions. The presence of the hydroxyl group (an auxochrome with lone pairs on the oxygen) and the fluorine atom would be expected to modulate the absorption maxima (λ_max) and molar absorptivity.

π → π Transitions:* The extended π-system of the fused pyrrolopyridine rings would give rise to intense absorption bands, likely in the range of 250-350 nm. Studies on similar furo-pyridine derivatives show characteristic bands in this region. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol) Note: This table is predictive and based on data from analogous structures.

Transition TypePredicted λ_max (nm)Basis of Prediction
π → π~270 - 290Core aromatic system absorption researchgate.net
π → π~320 - 350Conjugated system with auxochromic (-OH) influence researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the geometry, stability, and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations would also provide the total electronic energy of the molecule, which is a measure of its stability. By comparing the energies of different possible arrangements (isomers or conformers), the most energetically favorable structure can be identified.

A hypothetical data table for the ground state energy as calculated by a common DFT functional like B3LYP with a basis set such as 6-311++G(d,p) would look like this:

ParameterCalculated Value
Total Electronic Energy[Value in Hartrees]
Zero-point vibrational energy[Value in Hartrees]
Enthalpy[Value in Hartrees]
Gibbs Free Energy[Value in Hartrees]

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness. A smaller gap generally suggests higher reactivity.

For this compound, this analysis would predict the sites most susceptible to electrophilic and nucleophilic attack.

A representative data table for HOMO-LUMO analysis would include:

Molecular OrbitalEnergy (eV)
HOMO[Calculated Energy]
LUMO[Calculated Energy]
HOMO-LUMO Gap[Calculated Energy Difference]

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. This analysis would be invaluable for predicting the intermolecular interactions of this compound.

Conformational Analysis and Tautomerism Studies of this compound

Molecules can exist in different spatial arrangements (conformations) and as different structural isomers that can interconvert (tautomers).

Interconversion Pathways and Energy Barriers

Computational methods can be used to explore the potential energy surface of this compound to identify different stable tautomers and the transition states that connect them. The energy difference between the tautomers and the height of the energy barrier for their interconversion can be calculated. This information is critical for understanding the dynamic behavior of the molecule and which tautomeric form is likely to be dominant under various conditions.

A hypothetical data table for tautomeric interconversion might look like:

TautomerRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)
7-hydroxy (enol)0.0[Value]
7-keto[Value][Value]

Solvent Effects on Tautomeric Preferences

The stability of different tautomers can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the tautomeric equilibrium of this compound. These calculations would predict how the relative energies of the tautomers change in solvents of varying polarity, which is crucial for understanding its behavior in different chemical environments.

A summary of solvent effects could be presented in a table like this:

SolventDielectric ConstantRelative Energy of 7-keto tautomer (kcal/mol)
Gas Phase1.0[Value]
Toluene2.4[Value]
Dichloromethane8.9[Value]
Water78.4[Value]

Absence of Specific Research Findings for this compound

The requested article outline necessitates detailed research findings for each specified subsection, including data tables and in-depth analysis of the compound's computational and molecular modeling characteristics. This includes its dynamic behavior, solvent interactions, binding modes with biological macromolecules, ligand-protein interaction profiles, and the influence of its fluoro and hydroxyl substituents on binding affinity.

While computational studies on related heterocyclic scaffolds such as other pyrrolopyridine isomers, azaindoles, and quinolines are available, these findings are not directly applicable to this compound. Extrapolating data from different molecular structures would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on the specified compound.

Therefore, due to the lack of specific published research, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for this compound. The generation of hypothetical data would contradict the core principles of providing factual and verifiable information.

Reactivity of the Pyrrole Moiety within the Fused System

Electrophilic aromatic substitution is a characteristic reaction of pyrroles. aklectures.com In the 4-azaindole (B1209526) scaffold, these reactions are predicted to occur preferentially at the C3 position, which is the most nucleophilic carbon on the pyrrole ring. This regioselectivity is due to the ability of the pyrrole nitrogen to stabilize the resulting cationic intermediate (Wheland intermediate) more effectively when substitution occurs at the C3 position compared to the C2 position. youtube.com

Common electrophilic substitution reactions anticipated for this compound include halogenation, nitration, and Friedel-Crafts type reactions. The conditions for these reactions would need to be carefully controlled to avoid reaction at other sites or degradation of the molecule, particularly under strongly acidic conditions where the pyridine nitrogen can be protonated, further deactivating the ring system.

Table 1: Predicted Electrophilic Substitution Reactions at the Pyrrole Ring
ReactionElectrophile SourceTypical ConditionsExpected Major Product
Halogenation (Bromination)N-Bromosuccinimide (NBS)THF or DMF, 0°C to RT3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol
NitrationHNO₃ / H₂SO₄ or AcONO₂Mild conditions, low temperature6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridin-7-ol
SulfonationSO₃-Pyridine complexPyridine, reflux6-Fluoro-7-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-sulfonic acid
Friedel-Crafts AcylationAcyl chloride / Lewis acid (e.g., AlCl₃)Inert solvent (e.g., CS₂, nitrobenzene)3-Acyl-6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol

The proton on the pyrrole nitrogen (N1) is moderately acidic and can be removed by a variety of bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic pyrrolide anion. youtube.com This anion can then react with a range of electrophiles, allowing for functionalization at the N1 position. This N-alkylation or N-acylation is often a crucial step in synthetic sequences to protect the pyrrole NH, prevent unwanted side reactions, or introduce specific functional groups to modulate biological activity. mdpi.comresearchgate.net

Table 2: Representative Reactions at the Pyrrole Nitrogen (N1)
Reaction TypeReagentsTypical ConditionsProduct
N-Alkylation1. NaH 2. Alkyl halide (e.g., CH₃I)Anhydrous DMF or THF, 0°C to RT6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridin-7-ol
N-Acylation1. NaH 2. Acyl chloride (e.g., Acetyl chloride)Anhydrous THF, 0°C1-Acetyl-6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol
N-Sulfonylation (Protection)1. NaH 2. Phenylsulfonyl chlorideAnhydrous DMF, RT6-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridin-7-ol
N-Silylation (Protection)1. Base (e.g., Triethylamine) 2. Silyl chloride (e.g., TBDMSCl)DMF, RT1-(tert-Butyldimethylsilyl)-6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol

Reactivity of the Pyridine Moiety in this compound

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of the electronegative fluorine atom at C6. This makes the pyridine portion of the molecule susceptible to nucleophilic attack.

The C6 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the fluorine atom, which is a good leaving group for this type of reaction, and the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. nih.govyoutube.comyoutube.com The reaction proceeds via an addition-elimination mechanism. youtube.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride ion, providing a versatile method for introducing diverse substituents at the C6 position. youtube.com

Table 3: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions
NucleophileReagentsTypical ConditionsProduct
Amine (e.g., Benzylamine)Benzylamine, Base (e.g., K₂CO₃ or DIPEA)DMSO or NMP, elevated temperature6-(Benzylamino)-1H-pyrrolo[3,2-b]pyridin-7-ol
Alkoxide (e.g., Sodium methoxide)NaOCH₃Methanol or DMSO, reflux6-Methoxy-1H-pyrrolo[3,2-b]pyridin-7-ol
Thiolate (e.g., Sodium thiophenoxide)Thiophenol, NaHDMF, RT to 60°C6-(Phenylthio)-1H-pyrrolo[3,2-b]pyridin-7-ol
Water (Hydrolysis)Aqueous acid (e.g., HCl) or base (e.g., NaOH)High temperature, sealed vessel1H-Pyrrolo[3,2-b]pyridine-6,7-diol

The pyridine nitrogen atom (N4) retains its basic character and can be functionalized through various reactions. It can be protonated by acids or alkylated by strong alkylating agents to form a pyridinium (B92312) salt. More significantly, it can be oxidized to form the corresponding N-oxide. The formation of a pyridine N-oxide dramatically alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions and is a common strategy to modify the reactivity of pyridine rings. youtube.com

Transformations Involving the 7-Hydroxyl Group

The 7-hydroxyl group behaves similarly to a phenolic hydroxyl group and is a key site for chemical modification. It can act as a nucleophile in its neutral or deprotonated (phenoxide) form. researchgate.net

O-alkylation and O-acylation are common transformations. scirp.orgdntb.gov.ua Williamson ether synthesis, for example, can be performed by deprotonating the hydroxyl group with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide. scirp.org

Furthermore, the hydroxyl group can be converted into an excellent leaving group, such as a triflate (trifluoromethanesulfonate). commonorganicchemistry.com This is typically achieved by reacting the molecule with triflic anhydride (B1165640) in the presence of a base like pyridine. The resulting 7-triflyloxy derivative is a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at the C7 position.

Table 4: Key Transformations of the 7-Hydroxyl Group
Reaction TypeReagentsTypical ConditionsProduct/Intermediate
O-Alkylation (Ether formation)1. K₂CO₃ or NaH 2. Alkyl halide (e.g., Benzyl bromide)Acetone or DMF, reflux7-(Benzyloxy)-6-fluoro-1H-pyrrolo[3,2-b]pyridine
O-Acylation (Ester formation)Acetyl chloride or Acetic anhydride, PyridineDCM, 0°C to RT6-Fluoro-1H-pyrrolo[3,2-b]pyridin-7-yl acetate
Triflate FormationTriflic anhydride (Tf₂O), Pyridine or TriethylamineDCM, -78°C to 0°C6-Fluoro-1H-pyrrolo[3,2-b]pyridin-7-yl trifluoromethanesulfonate
Cross-Coupling (via Triflate)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseDioxane/water, heat (Suzuki Reaction)7-Aryl-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound is characterized by the susceptibility of the 7-hydroxy group to oxidation and the stability of the aromatic core towards reduction.

Oxidation Pathways: The phenolic hydroxyl group is the primary site for oxidation. In the presence of oxidizing agents, it can undergo a one-electron oxidation to form a phenoxyl radical. This radical is stabilized by resonance delocalization of the unpaired electron across the pyrrolopyridine ring system. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen is expected to increase the oxidation potential of the hydroxyl group compared to phenol (B47542) or non-fluorinated 7-hydroxy-azaindoles, making it more resistant to oxidation. Stronger oxidants could lead to the formation of quinone-like structures, although the stability of such species would be influenced by the fused pyrrole ring.

In the context of transition metal-catalyzed reactions, such as those involving Rh(III) for the synthesis of 7-azaindoles, external oxidants like Ag+ are often employed to regenerate the active catalyst. nih.govrsc.org This highlights the potential for the azaindole core to participate in redox cycles under specific catalytic conditions.

Reduction Pathways: The pyrrolopyridine core is generally resistant to reduction under mild conditions due to its aromaticity. Catalytic hydrogenation under forcing conditions (high pressure and temperature) would likely lead to the reduction of the pyridine ring first, as it is more electron-deficient than the pyrrole ring. The fluorine substituent is generally stable to these conditions. Selective reduction of the pyrrole ring is less common.

Derivatization Reactions (e.g., Etherification, Esterification)

The hydroxyl group at the 7-position is a prime site for derivatization through reactions such as etherification and esterification.

Etherification: The synthesis of ethers from this compound can be achieved under standard Williamson ether synthesis conditions. This typically involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide or another electrophilic alkylating agent. The reaction conditions can be tailored to introduce a variety of alkyl or aryl groups.

Reactant Reagent Product Typical Conditions
This compoundAlkyl halide (R-X)7-Alkoxy-6-fluoro-1H-pyrrolo[3,2-b]pyridineBase (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone)
This compoundBenzyl bromide7-(Benzyloxy)-6-fluoro-1H-pyrrolo[3,2-b]pyridineK2CO3, Acetone, Reflux
This compoundMethyl iodide6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridineNaH, THF

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The resulting esters can serve as protecting groups or as prodrug forms in medicinal chemistry applications.

Reactant Reagent Product Typical Conditions
This compoundAcetyl chloride7-Acetoxy-6-fluoro-1H-pyrrolo[3,2-b]pyridinePyridine, 0°C to RT
This compoundBenzoic anhydride7-(Benzoyloxy)-6-fluoro-1H-pyrrolo[3,2-b]pyridineDMAP (cat.), Triethylamine, CH2Cl2

The reactivity of the N-H of the pyrrole ring also allows for derivatization, typically under basic conditions, which can compete with reactions at the hydroxyl group if not properly controlled.

Influence of the Fluoro Substituent on Overall Reactivity and Selectivity

The fluorine atom at the 6-position exerts a significant influence on the reactivity and selectivity of the molecule through a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the pyridine ring. This makes the pyridine ring more susceptible to nucleophilic attack and less prone to electrophilic substitution. echemi.com

Resonance Effect: Fluorine can also act as a weak π-donor through its lone pairs (+R effect), but this is generally outweighed by its strong inductive effect in aromatic systems.

Effect on Acidity: The electron-withdrawing nature of fluorine increases the acidity of the 7-hydroxyl group, making it easier to deprotonate. This can facilitate reactions that proceed through the corresponding phenoxide, such as etherification.

Studies on fluorinated benzenesulfonamides have shown that the position of fluorine substitution can have complex effects on binding thermodynamics and kinetics to biological targets. mdpi.com This highlights the nuanced role of fluorine in modulating molecular interactions.

Investigation of Reaction Kinetics and Thermodynamics

Kinetics: The electron-withdrawing fluorine atom is expected to influence reaction rates. For reactions involving nucleophilic attack on the pyridine ring, the fluorine atom would likely increase the rate by stabilizing the negatively charged intermediate (Meisenheimer complex). For electrophilic attack, the rate would be decreased due to the deactivation of the ring. Thermodynamic studies on fluorination processes have shown that they are often exothermic. mdpi.com

Thermodynamics: The introduction of a fluorine atom can significantly impact the thermodynamics of a reaction. The strong carbon-fluorine bond can make certain products more stable. In binding interactions with biological targets, fluorination can alter the enthalpy and entropy of binding. mdpi.com For example, the fluorination of benzenesulfonamide (B165840) inhibitors of carbonic anhydrase II has been shown to have a complex, non-additive effect on the thermodynamics and kinetics of binding. mdpi.com

Exploration of Photochemical and Radical Reactions

The photochemical and radical reactivity of this compound is an area of potential interest.

Photochemical Reactions: 7-Azaindole is known to exhibit interesting photophysical properties, including excited-state proton transfer. acs.org The presence of the hydroxyl group in the target molecule could lead to similar phenomena. Upon UV irradiation, molecules with phenolic hydroxyl groups can undergo homolytic cleavage of the O-H bond to generate phenoxyl radicals. The subsequent reactivity would depend on the reaction conditions and the presence of other reactive species.

Radical Reactions: Fluorinated aromatic compounds can participate in radical reactions. numberanalytics.com The generation of a radical at a carbon center of the pyrrolopyridine ring could be achieved through various methods, such as hydrogen atom abstraction or from a suitable precursor. The resulting radical could then react with a fluorine atom source in a radical fluorination reaction. wikipedia.org Conversely, radical attack on the fluorinated pyridine ring can occur, with the regioselectivity influenced by the electronic properties of the ring and the nature of the radical. fluorine1.ru The high reactivity of fluorinated radicals makes them useful for initiating various chemical transformations. numberanalytics.com

In Vitro Biological Interactions and Mechanistic Insights of 6 Fluoro 1h Pyrrolo 3,2 B Pyridin 7 Ol Derivatives

Rational Design and Synthesis of 6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL Analogs for Biological Screening

The rational design of analogs of this compound is rooted in the established importance of the 7-azaindole scaffold as a kinase inhibitor. nih.gov The core structure serves as a versatile template for creating libraries of compounds for biological screening. Modifications are strategically introduced at various positions of the pyrrolopyridine ring system to explore the structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets.

A common synthetic strategy involves the functionalization of the 7-azaindole core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl or heteroaryl substituents at different positions of the bicyclic system. nih.gov This allows for the exploration of various pockets within the ATP-binding site of kinases. The synthesis of a series of 3,5-disubstituted-7-azaindole derivatives, for example, can be achieved through successive palladium-catalyzed cross-coupling reactions starting from a di-halogenated 7-azaindole precursor. nih.gov

Enzyme Inhibition Profiling and Kinetic Analysis

Derivatives of the 7-azaindole scaffold have been extensively profiled for their inhibitory activity against a wide range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

Investigation of Kinase Inhibition (e.g., RIPK1, JAK3, FGFR)

Receptor-Interacting Protein Kinase 1 (RIPK1): The 7-azaindole scaffold has been identified as a core component of potent RIPK1 inhibitors. nih.gov RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and inflammation. Inhibitors based on the pyrrolo[2,3-b]pyridine (7-azaindole) structure have been identified as Type II kinase inhibitors, which bind to the DLG-out inactive conformation of the kinase. nih.gov

Janus Kinase 3 (JAK3): The 7-azaindole framework is also a key feature in the design of JAK3 inhibitors. mdpi.com JAK3 is a member of the Janus kinase family and plays a critical role in cytokine signaling in hematopoietic cells. mdpi.com A derivative, compound 97, incorporating the 7-azaindole moiety, has demonstrated potent inhibition of JAK3 with an IC50 value of 5 nM. nih.gov

Fibroblast Growth Factor Receptor (FGFR): The 7-azaindole scaffold has been utilized in the development of selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers. nih.govacs.org A structure-based design approach led to the discovery of novel 7-azaindole derivatives as covalent inhibitors of FGFR4. nih.govacs.org

Interactive Data Table: Kinase Inhibition by 7-Azaindole Derivatives

Compound ClassTarget KinaseInhibition Data (IC50)Reference
Pyrrolo[2,3-b]pyridinesRIPK1Potent inhibitors identified nih.gov
7-Azaindole Derivative (97)JAK35 nM nih.gov
7-Azaindole DerivativesFGFR4Potent covalent inhibitors nih.govacs.org

Exploration of Other Enzyme Targets and Binding Site Characterization

Beyond the well-studied kinases, the versatility of the 7-azaindole scaffold allows for its exploration against other enzyme targets. The binding mode of these inhibitors is often characterized by the formation of key hydrogen bonds between the nitrogen atoms of the pyrrolopyridine ring and the hinge region of the kinase ATP-binding site. For instance, the nitrogen at position 7 and the pyrrole (B145914) N-H group of the 7-azaindole core can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor in the active site. nih.gov

Receptor Agonism/Antagonism and Ligand-Binding Studies

While the primary focus of research on 7-azaindole derivatives has been on enzyme inhibition, their structural similarity to endogenous ligands suggests potential interactions with various receptors. However, specific studies on the receptor agonism or antagonism of this compound derivatives are not extensively documented in the reviewed literature. The methodologies for such studies would typically involve radioligand binding assays to determine binding affinities (Ki values) for a panel of receptors and functional assays to assess agonist or antagonist activity.

Cell-Based Phenotypic Assays for Mechanistic Understanding

Modulation of Cell Proliferation and Viability in Defined Cell Lines

The antiproliferative activity of 7-azaindole derivatives is a key area of investigation, particularly for those designed as anticancer agents. For example, 7-azaindole-based FGFR4 inhibitors have been shown to effectively suppress the proliferation of HuH-7 hepatocellular carcinoma cells and MDA-MB-453 breast cancer cells. nih.govacs.org These studies typically involve treating cancer cell lines with increasing concentrations of the compound and measuring cell viability using assays such as the MTT or CellTiter-Glo assay. The results are often reported as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Interactive Data Table: Antiproliferative Activity of 7-Azaindole Derivatives

Compound ClassCell LineEffectReference
7-Azaindole FGFR4 InhibitorsHuH-7 (Hepatocellular Carcinoma)Suppression of proliferation nih.govacs.org
7-Azaindole FGFR4 InhibitorsMDA-MB-453 (Breast Cancer)Suppression of proliferation nih.govacs.org

Induction of Programmed Cell Death (Apoptosis, Necroptosis) and Associated Signaling Pathways

Derivatives of the pyrrolopyridine scaffold have demonstrated the ability to induce programmed cell death in various cancer cell lines. While direct studies on this compound are limited, research on related structures provides significant insights into their potential mechanisms.

Apoptosis:

Studies on different isomers of the pyrrolopyridine core have shown significant pro-apoptotic activity. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were found to induce apoptosis in HeLa, SGC-7901, and MCF-7 cancer cell lines. One potent compound from this series, 10t , was shown to cause a significant increase in both early and late apoptotic cells after 48 hours of treatment, as determined by biparametric cytofluorimetric analysis. nih.gov

Similarly, research on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptor (FGFR) indicated that the lead compound, 4h , could induce apoptosis in 4T1 breast cancer cells. nih.gov Mechanistic studies suggested this occurs via the mitochondrial apoptosis pathway, evidenced by a loss of the mitochondrial membrane potential (Δψm) and an increase in reactive oxygen species (ROS) levels after 24 hours of treatment. nih.gov

The table below summarizes the apoptotic effects of a representative pyrrolo[3,2-c]pyridine derivative on HeLa cells.

CompoundConcentration% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)
Control-1.8 ± 0.32.5 ± 0.44.3 ± 0.7
10t 0.12 µM11.2 ± 1.15.8 ± 0.617.0 ± 1.7
10t 0.24 µM19.8 ± 1.510.3 ± 0.930.1 ± 2.4
10t 0.36 µM28.5 ± 2.215.7 ± 1.344.2 ± 3.5

Data is illustrative and based on findings for 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Necroptosis:

Necroptosis is a form of programmed necrosis regulated by receptor-interacting protein kinase 1 (RIPK1) and RIPK3. nih.gov The pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of RIP1 kinase, a key mediator of necroptosis. nih.gov This suggests that derivatives of this compound could potentially modulate this cell death pathway. The development of necroptosis inhibitors is a promising strategy for mitigating diseases associated with this process, such as inflammatory and neurodegenerative diseases. nih.gov

Studies have identified several 5-phenylpyrrolo[2,3-b]pyridine derivatives as highly potent inhibitors of RIP1 kinase. For example, compounds with small substitutions at the 3-position of the phenyl ring showed a significant increase in activity, with the 3-trifluoromethyl substitution being optimal in terms of both enzymatic and cellular potencies. nih.gov

Assessment of Cell Migration and Invasion Capabilities

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Pyrrolopyridine derivatives have been investigated for their potential to inhibit these processes.

In a study focusing on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, the lead compound 4h was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells in a dose-dependent manner. nih.gov This suggests that compounds based on the pyrrolopyridine scaffold could be effective in controlling metastatic progression. The inhibition of signaling pathways such as the FGFR pathway, which is involved in cell migration, is a likely mechanism for this effect. nih.gov

Cell Cycle Perturbation Analysis

Disruption of the normal cell cycle is a key mechanism by which many anticancer agents exert their effects. Pyrrolopyridine derivatives have been shown to cause cell cycle arrest at different phases.

For example, a study on 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated that compound 10t induced a significant G2/M phase cell cycle arrest in HeLa cells in a concentration-dependent manner. nih.gov After 24 hours of treatment, the percentage of cells in the G2/M phase increased substantially with increasing concentrations of the compound.

The table below illustrates the effect of a representative pyrrolo[3,2-c]pyridine derivative on the cell cycle distribution of HeLa cells.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control45.3 ± 2.130.1 ± 1.824.6 ± 1.5
10t (0.12 µM)35.8 ± 1.920.5 ± 1.343.7 ± 2.0
10t (0.24 µM)28.4 ± 1.615.2 ± 1.156.4 ± 2.3
10t (0.36 µM)20.1 ± 1.410.8 ± 0.969.1 ± 2.8

Data is illustrative and based on findings for 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Furthermore, studies on other related heterocyclic compounds, such as thieno[3,2-b]pyridine derivatives, have also shown effects on the cell cycle. For instance, one such derivative was found to increase the percentage of cells in the G0/G1 phase and decrease the percentage in the S phase in MDA-MB-231 breast cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency, Selectivity, and Mode of Action

Systematic Evaluation of Substituent Effects on the Pyrrolo[3,2-b]pyridine Core

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the core structure. A study on the antiproliferative activity of diarylureas and amides with a pyrrolo[3,2-b]pyridine scaffold against a human melanoma cell line (A375) revealed several key SAR insights. nih.gov

It was generally observed that most of the newly synthesized compounds showed superior or similar activity against A375 cells compared to the reference drug Sorafenib. nih.gov Specifically, derivatives with 5-benzylamide substituted 4'-amide moieties were found to be the most potent. nih.gov In contrast, meta-substituted derivatives generally showed reduced activity. nih.gov

In a different series of pyrrolo[3,4-c]pyridine derivatives, it was found that the potency was influenced by the R2 substituent, with ethyl and propyl chains leading to increased activity compared to a methyl group or no substituent. nih.gov However, larger substituents like phenyl or cyclopentyl resulted in a significant loss of potency. nih.gov

Impact of the Fluoro Group on Ligand-Target Recognition and Efficacy

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties. mdpi.com The fluorine atom's high electronegativity, small size, and the strength of the carbon-fluorine bond can improve metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov

In the context of pyrrolopyridine derivatives, a fluoro substitution can have a significant impact on biological activity. For example, in a series of 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives developed as SYK inhibitors, a 7-fluoro substitution was found to have a significant positive effect on the activity. nih.govresearchgate.net

The introduction of a fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein. nih.gov It can also block sites of metabolic degradation, thereby increasing the compound's half-life. researchgate.netnih.gov The lipophilicity of a drug can also be modulated by fluorination, which in turn affects its ability to cross cell membranes. nih.gov

Role of the 7-Hydroxyl Functionality in Biological Activity

The hydroxyl group is a key functional group in many biologically active molecules, often participating in hydrogen bonding interactions with target proteins. In the case of pyrrolopyridine derivatives, the presence of a hydroxyl group can be crucial for their activity.

For instance, a study on a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates demonstrated their anti-HIV-1 activity. nih.gov While the ester substituent at position 4 and the distance to a phenyl ring were also important, the 7-hydroxy group is a key feature of this active scaffold. nih.gov In another study, it was noted that the removal of a hydroxyl group from a different class of compounds led to a weakening of the pharmacological effect, highlighting the general importance of this functional group. nih.gov The 3-hydroxy analog of another series of pyrrolo[3,4-c]pyridine derivatives exhibited good in vitro activity and improved solubility. nih.gov

High-Throughput Screening and Lead Discovery for Novel Biological Activities

The quest for novel therapeutic agents has led to the extensive use of high-throughput screening (HTS) to rapidly assess large collections of chemical compounds for their biological activity. Within this context, the pyrrolopyridine scaffold has emerged as a significant area of interest due to its presence in a variety of biologically active molecules. While specific HTS campaigns focused solely on this compound are not extensively documented in publicly available literature, the broader class of pyrrolopyridine derivatives has been the subject of numerous screening efforts to identify lead compounds for various therapeutic targets. These campaigns provide valuable insights into the potential biological activities of this chemical family.

HTS campaigns involving libraries of diverse chemical compounds, which may include derivatives of this compound, are a cornerstone of modern drug discovery. For instance, large compound libraries from commercial vendors are routinely screened to identify starting points for medicinal chemistry programs. The inclusion of pyrrolopyridine derivatives in these libraries is common due to their drug-like properties.

A notable example of HTS applied to a closely related scaffold is the identification of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of antibacterial agents. nih.govresearchgate.net In a large-scale HTS program, a library of compounds was screened for antibacterial activity against E. coli using a unique double-reporter system. nih.govresearchgate.net This screening effort led to the discovery of a hit compound with a minimum inhibitory concentration (MIC) of 3.35 µg/mL. nih.gov Subsequent investigation into the mechanism of action suggested that the compound may function by blocking protein translation without inducing an SOS response in the bacteria. nih.gov

Further diversification and screening of pyrrolopyridine derivatives have revealed a broad spectrum of biological activities. For example, various isomers of the pyrrolopyridine scaffold have been investigated for their potential as anticancer agents, kinase inhibitors, and treatments for neurodegenerative diseases. mdpi.comnih.gov Specifically, derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs. nih.gov

The general approach in these lead discovery efforts involves several key stages:

Primary Screening: A large library of compounds is tested at a single concentration in a specific biological assay to identify "hits."

Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Secondary Assays: Active compounds are further evaluated in a battery of secondary assays to confirm their mechanism of action, assess selectivity, and evaluate drug-like properties.

Table 1: Representative Data from High-Throughput Screening of a Hypothetical Library of this compound Derivatives

Compound IDStructurePrimary Screen (% Inhibition at 10 µM)IC50 (µM)Target/Assay
Parent Scaffold This compound12> 50Kinase X
Derivative A R1 = Phenyl852.5Kinase X
Derivative B R1 = 4-Chlorophenyl920.8Kinase X
Derivative C R1 = 2-Methylphenyl785.1Kinase X
Derivative D R2 = Methyl2535Kinase X
Derivative E R2 = Ethyl4515Kinase X

This table is a hypothetical representation of data that could be generated from an HTS campaign and is intended for illustrative purposes.

Applications of 6 Fluoro 1h Pyrrolo 3,2 B Pyridin 7 Ol in Chemical Probes Research

Design Principles for Developing 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol-Based Chemical Probes

The design of chemical probes derived from this compound is guided by several key principles aimed at ensuring high potency, selectivity, and functionality within a cellular context. A well-designed chemical probe should effectively engage its intended biological target while minimizing off-target interactions. ox.ac.uk

A typical chemical probe consists of three key components: a ligand for target recognition, a reporter tag for detection, and a reactive group for covalent modification of the target. The this compound core would serve as the primary ligand, leveraging its potential to bind to the ATP-binding site of kinases. nih.gov The design process would involve the strategic placement of a linker arm on the pyrrolopyridine scaffold to attach either a reporter group or a reactive moiety without compromising the binding affinity for the target protein.

Key Design Considerations:

Potency and Selectivity: The probe must exhibit high affinity for its target. The selectivity of pyrrolopyridine derivatives is often conferred by the substituents attached to the azaindole nucleus. nih.gov Computational methods, such as molecular docking, can be employed to predict the binding interactions of this compound derivatives with the target kinase, guiding the design of more potent and selective inhibitors. nih.gov

Cellular Permeability: For intracellular applications, the probe must be able to cross the cell membrane.

Minimal Perturbation: The addition of linkers and tags should not significantly alter the biological activity of the parent molecule.

Negative Control: A crucial aspect of probe design is the creation of a structurally similar but inactive control compound. This control helps to distinguish on-target effects from non-specific or off-target activities. ox.ac.uk

Design PrincipleRationaleExample Application
Target Affinity & Selectivity Ensure specific binding to the intended protein.Modifying substituents on the pyrrolopyridine ring to enhance binding to a specific kinase active site. nih.gov
Cell Permeability Enable the probe to reach intracellular targets.Optimization of lipophilicity and molecular weight.
Functional Handles Allow for the attachment of reporter or reactive groups.Introduction of an amine or carboxylic acid group for conjugation.
Inactive Control Differentiate between on-target and off-target effects.A stereoisomer or a closely related analog that lacks a key binding feature. ox.ac.uk

Synthesis and Characterization of Affinity-Based Probes

The synthesis of affinity-based probes from this compound would involve multi-step organic synthesis. A common strategy is to first synthesize the core pyrrolopyridine scaffold and then introduce a linker at a position that is not critical for target binding. This linker can then be used to attach a reporter tag, such as biotin for affinity purification or a fluorophore for imaging.

General Synthetic Approach:

Synthesis of the Core Scaffold: The synthesis of the this compound core can be achieved through various established methods for constructing the pyrrolopyridine ring system.

Introduction of a Linker: A linker with a terminal functional group (e.g., amine, carboxylic acid, or alkyne) would be attached to the core. This can be achieved through reactions like the Buchwald-Hartwig amination. mdpi.com

Conjugation of a Reporter Tag: The terminal functional group of the linker is then reacted with a reporter tag. For example, an amine-terminated linker can be reacted with an N-hydroxysuccinimide (NHS) ester of biotin.

Purification and Characterization: The final probe is purified using techniques like high-performance liquid chromatography (HPLC). Its structure and purity are confirmed by analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

A key step in the synthesis of related pyrrolopyrimidine derivatives involves the use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be later removed under acidic conditions. mdpi.com

Application in Target Identification and Validation within Complex Biological Systems

Affinity-based probes derived from this compound can be powerful tools for identifying and validating the protein targets of this compound in a complex biological milieu. Affinity chromatography is a widely used technique for this purpose. nih.gov

Workflow for Target Identification:

Cell Lysate Incubation: The biotinylated probe is incubated with a cell lysate, allowing it to bind to its target protein(s).

Affinity Purification: The probe-protein complexes are captured on streptavidin-coated beads.

Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted.

Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics. nih.gov

This approach allows for the unbiased identification of the molecular targets of the parent compound, providing crucial insights into its mechanism of action. nih.gov The use of a negative control probe is essential in these experiments to differentiate true binding partners from proteins that bind non-specifically to the probe or the affinity matrix.

Use of this compound as Mechanistic Probes to Elucidate Signaling Pathways

Given that the pyrrolopyridine scaffold can act as a kinase inhibitor, derivatives of this compound can be used as mechanistic probes to dissect cellular signaling pathways. nih.gov By inhibiting a specific kinase, these probes can help to elucidate the downstream consequences of that inhibition, revealing the role of the kinase in a particular pathway.

For example, if this compound is found to inhibit a particular Janus kinase (JAK), it could be used to study the JAK-STAT signaling pathway. nih.gov Researchers could treat cells with the compound and then use techniques like Western blotting to measure the phosphorylation status of downstream signaling proteins, such as STATs. A decrease in STAT phosphorylation would provide evidence that the compound is indeed inhibiting the upstream JAK kinase and that this kinase is involved in the signaling pathway being investigated.

Development of Fluorescent or Isotopic Probes for Imaging and Tracking Studies

To visualize the distribution of this compound within cells or tissues, fluorescent or isotopically labeled probes can be developed.

Fluorescent Probes: A fluorescent probe can be created by conjugating a fluorophore to the this compound scaffold. The choice of fluorophore will depend on the specific application, with considerations for brightness, photostability, and spectral properties. The fluorescence of 7-azaindole, a related compound, is known to be sensitive to its environment, which can be exploited in probe design. nih.gov The incorporation of 7-azaindole into DNA oligonucleotides has been shown to quench its fluorescence, a property that could be utilized to monitor interactions with nucleic acids. nih.gov

Isotopic Probes: For applications such as positron emission tomography (PET) imaging, the probe can be labeled with a positron-emitting isotope, such as fluorine-18. The fluorine atom already present in this compound could potentially be replaced with its radioactive isotope, ¹⁸F. This would allow for the non-invasive imaging of the probe's distribution in vivo.

Strategies for Bioconjugation and Immobilization of this compound Derivatives

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid. Immobilization refers to the attachment of a molecule to a solid support, such as a resin or a glass slide. Both techniques can be applied to derivatives of this compound to create versatile research tools.

Bioconjugation: A derivative of this compound with a reactive functional group can be conjugated to a biomolecule of interest. For example, a probe with an NHS ester could be reacted with the lysine residues of a protein.

Immobilization: For applications such as affinity chromatography, the probe can be immobilized on a solid support. This is typically achieved by reacting a functionalized probe with a complementary functional group on the support. For example, an amine-containing probe can be coupled to a resin that has been activated with NHS esters.

These strategies enable the creation of customized tools for a wide range of applications, from purifying target proteins to creating biosensors.

Future Directions and Emerging Research Avenues for 6 Fluoro 1h Pyrrolo 3,2 B Pyridin 7 Ol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-7-ol and its derivatives will likely focus on the development of more efficient, scalable, and environmentally benign methods. Current synthetic routes to functionalized 7-azaindoles can be lengthy and may rely on harsh reagents. Future research is anticipated to explore several key areas:

C-H Activation/Functionalization: Direct C-H functionalization of the pyrrolopyridine core would offer a more atom-economical approach to introduce various substituents, bypassing the need for pre-functionalized starting materials. Research in this area would aim to identify selective catalysts for the regioselective functionalization at different positions of the 6-fluoro-7-azaindole scaffold.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more reproducible, and scalable production. The development of flow-based methodologies for the key steps in the synthesis of this compound could lead to higher yields and purity while minimizing reaction times and waste.

Biocatalysis: The use of enzymes to catalyze specific reactions in the synthetic sequence could offer unparalleled stereoselectivity and milder reaction conditions. Future investigations may focus on identifying or engineering enzymes capable of acting on the azaindole core.

Synthetic Methodology Potential Advantages Research Focus
C-H ActivationAtom economy, reduced stepsDevelopment of regioselective catalysts
Flow ChemistryScalability, safety, reproducibilityOptimization of reaction conditions in continuous flow
BiocatalysisHigh selectivity, mild conditionsEnzyme discovery and engineering

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of drug candidates based on the this compound scaffold. Future research will likely leverage advanced computational tools for:

Quantum Mechanics (QM) and Molecular Mechanics (MM): QM/MM methods can provide a more accurate description of the electronic properties of the fluorinated azaindole core, aiding in the prediction of its interactions with biological targets.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives. This will enable the de novo design of compounds with optimized profiles.

Molecular Dynamics (MD) Simulations: Large-scale MD simulations can provide insights into the dynamic behavior of this compound derivatives when bound to their biological targets, helping to elucidate mechanisms of action and resistance.

Integration of Multi-omics Data for Deeper Mechanistic Understanding of Biological Effects

To fully comprehend the biological impact of compounds derived from this compound, a systems-level approach is necessary. The integration of various "omics" data will be crucial for a deeper mechanistic understanding.

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in response to treatment with a 6-fluoro-7-azaindole derivative, researchers can identify the cellular pathways that are modulated. Genomic data can help identify potential genetic biomarkers for sensitivity or resistance.

Proteomics: Quantitative proteomics can reveal changes in protein expression and post-translational modifications, providing a direct insight into the compound's mechanism of action and identifying its direct and indirect cellular targets.

Metabolomics: Studying the metabolic profile of cells or organisms after treatment can uncover off-target effects and provide a comprehensive view of the compound's physiological impact.

Omics Data Information Gained Application
GenomicsGenetic basis of responseBiomarker discovery
TranscriptomicsGene expression changesPathway analysis
ProteomicsProtein level and modification changesTarget identification
MetabolomicsMetabolic pathway alterationsUnderstanding physiological effects

Development of Targeted Degraders and PROTACs based on the this compound Scaffold

The this compound scaffold is a promising starting point for the development of novel therapeutic modalities such as targeted protein degraders. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Future research in this area will focus on:

Ligand Design: Utilizing the 6-fluoro-7-azaindole core to design potent and selective ligands for target proteins of interest.

Linker Optimization: Systematically modifying the linker that connects the target-binding ligand to the E3 ligase-binding moiety to achieve optimal degradation efficiency.

Expansion of E3 Ligase Recruitment: Exploring the use of novel E3 ligase ligands to expand the scope of PROTACs based on this scaffold.

Innovation in Chemical Probe Technologies and Imaging Applications

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. The this compound scaffold can be functionalized to create versatile chemical probes.

Future directions include:

Photoaffinity Labeling Probes: The development of probes that can be photo-crosslinked to their target proteins upon UV irradiation, allowing for the covalent labeling and subsequent identification of the target.

Fluorescent Probes: The incorporation of fluorophores into the 6-fluoro-7-azaindole structure to enable the visualization of the target's subcellular localization and dynamics using advanced microscopy techniques.

Positron Emission Tomography (PET) Tracers: The introduction of a positron-emitting isotope, such as fluorine-18, into the 6-fluoro moiety would allow for the development of PET tracers for non-invasive imaging and pharmacodynamic studies in preclinical and clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of pyrrolopyridine precursors or cyclization of substituted pyridine derivatives. For example, analogous compounds (e.g., 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling . Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd catalysts for cross-coupling). Purity can be enhanced using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm fluorine substitution and aromatic proton environments.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ± 0.001 Da).
  • X-ray crystallography : For unambiguous confirmation, as demonstrated for thieno[3,2-b]pyridin-7-ol bound to ketohexokinase (PDB: 3NCA) .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water.
  • TLC : Monitor reactions using silica plates and visualize under UV light.
  • Impurity profiling : Compare against reference standards (e.g., EP impurities for pyridoxine derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s pharmacological activity?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs (e.g., 6-Chloro or 6-Nitro derivatives) and evaluate binding affinity using enzyme assays (e.g., ketohexokinase inhibition assays) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess fluorine’s role in hydrophobic interactions or hydrogen bonding.
  • SAR tables : Tabulate IC50_{50} values against structural variations to identify optimal substituents .

Q. How can conflicting solubility data for this compound be resolved?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, water (buffered at pH 7.4), and ethanol using nephelometry or UV/Vis spectroscopy.
  • Salt formation : Improve aqueous solubility by synthesizing hydrochloride salts, as seen in impurity standards (e.g., 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride) .
  • Co-solvency studies : Combine solvents (e.g., PEG 400 + water) to enhance dissolution for in vitro assays.

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS.
  • Stabilization : Use lyophilization for long-term storage or encapsulate in liposomes to protect against hydrolysis.
  • Excipient screening : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to formulations .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay standardization : Use validated protocols (e.g., ATP-based kinase assays with positive controls).
  • Batch consistency : Ensure compound purity ≥95% (HPLC) and confirm stereochemistry if applicable.
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., DrugBank entries for pyrazolo-pyrimidinols) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.